[2-chloro-5-(methylsulfanyl)phenyl]({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone
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Overview
Description
2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl ring with a methoxy-substituted chromenylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone typically involves multiple steps, starting with the preparation of the chlorinated phenyl and chromenylidene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and methoxy-substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenylidene moiety can be reduced to form dihydro derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methoxy-pyrimidin-4-ol: This compound shares the methoxy substitution but differs in its core structure and functional groups.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound has a similar aromatic structure but contains different functional groups and substitution patterns.
Uniqueness
The uniqueness of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone lies in its combination of a chlorinated phenyl ring with a methoxy-substituted chromenylidene moiety
Properties
Molecular Formula |
C18H16ClNO4S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C18H16ClNO4S/c1-22-11-3-5-13-16(7-8-23-17(13)9-11)20-24-18(21)14-10-12(25-2)4-6-15(14)19/h3-6,9-10H,7-8H2,1-2H3/b20-16- |
InChI Key |
UXQVEQTXZZRTJJ-SILNSSARSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)SC)Cl)/CCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)SC)Cl)CCO2 |
Origin of Product |
United States |
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